(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Screening : A study by Landage, Thube, and Karale (2019) describes the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives. These compounds were evaluated for their antibacterial activities, showcasing the relevance of thiazole-based compounds in developing antimicrobial agents (Landage, Thube, & Karale, 2019).
Anticonvulsant Agents : Malik and Khan (2014) synthesized a series of novel triazine derivatives, demonstrating their anticonvulsant activities. This study highlights the potential of pyrrolidinyl methanone derivatives in the development of sodium channel blockers and anticonvulsant agents, with one compound notably outperforming phenytoin in efficacy (Malik & Khan, 2014).
Diverse Biological Activities : The synthesis of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings by Prasad et al. (2021) showcases the versatility of these compounds across a range of applications, including anti-migraine, antiviral, anticancer, and more. This underscores the chemical's potential in the creation of clinical drugs (Prasad et al., 2021).
Antimicrobial Activity : Kumar and colleagues (2012) synthesized pyrazoline derivatives that exhibited significant antimicrobial activity, suggesting the utility of pyrrolidin-1-yl methanone derivatives in combating various microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Drug-likeness Properties : Pandya, Dave, Patel, and Desai (2019) explored the synthesis of dihydropyrrolone conjugates, assessing their drug-likeness, in vitro microbial activity, and antimycobacterial efficacy. The compounds exhibited good to moderate activity against bacterial strains, highlighting the role of these derivatives in drug discovery (Pandya, Dave, Patel, & Desai, 2019).
Mechanism of Action
Target of Action
The compound 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole, also known as (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, primarily targets enzymes and receptors in biological systems . The nitrogen atoms of the 1,2,4-triazole ring in this compound are capable of binding to the iron in the heme moiety of Cytochrome P450 enzymes .
Mode of Action
The interaction of (3-(2H-1,2,3-triazol-2-yloxy)phenyl)methanone with its targets involves the formation of key interactions in the active site of the enzyme . The phenyl moieties and the carbonyl group incorporated in the structure of the compound play a significant role in these interactions. The carbonyl group, in particular, has the ability to form hydrogen bonds .
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring, such as 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . This can lead to changes in the normal functioning of these systems.
Result of Action
The molecular and cellular effects of 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole’s action depend on the specific biochemical pathways and enzymes it interacts with. Given its potential to bind to various enzymes and receptors, it may have diverse effects on cellular function .
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15(20-9-5-13(11-20)21-18-6-7-19-21)12-1-3-14(4-2-12)23-16-17-8-10-24-16/h1-4,6-8,10,13H,5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBFRCSTVCXWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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